molecular formula C9H9ClO2 B1487575 4-Chloro-2,3-dimethylbenzoic acid CAS No. 5628-66-0

4-Chloro-2,3-dimethylbenzoic acid

Cat. No.: B1487575
CAS No.: 5628-66-0
M. Wt: 184.62 g/mol
InChI Key: ZADUEYMWXVZMBI-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, featuring a chlorine atom and two methyl groups attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,3-dimethylbenzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2,3-dimethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar Friedel-Crafts acylation reaction, but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is commonly used for the oxidation of the methyl groups to carboxylic acids.

  • Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of 2,3-dimethylbenzoic acid.

  • Reduction: Formation of 4-chloro-2,3-dimethylbenzyl alcohol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,3-dimethylbenzoic acid is utilized in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Chloro-2,3-dimethylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 3,4-dimethylbenzoic acid and 2,3-dimethylbenzoic acid. The chlorine atom increases the compound's electrophilic character, making it more reactive in certain chemical reactions compared to its non-chlorinated counterparts.

Comparison with Similar Compounds

  • 3,4-Dimethylbenzoic acid

  • 2,3-Dimethylbenzoic acid

  • 4-Methylbenzoic acid

  • 3-Chlorobenzoic acid

This comprehensive overview provides a detailed understanding of 4-Chloro-2,3-dimethylbenzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADUEYMWXVZMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-66-0
Record name 4-Chloro-2,3-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5628-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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